2,5-Difluoro-4-benzyloxyphenylboronic acid
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Overview
Description
2,5-Difluoro-4-benzyloxyphenylboronic acid is an organoboron compound with the molecular formula C13H11BF2O3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with two fluorine atoms and a benzyloxy group. This compound is used in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis .
Scientific Research Applications
2,5-Difluoro-4-benzyloxyphenylboronic acid has several applications in scientific research:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Difluoro-4-benzyloxyphenylboronic acid typically involves the lithiation of a suitable precursor followed by borylation. One common method is the lithiation of 2,5-difluoro-4-benzyloxybenzene using n-butyllithium, followed by the addition of trimethyl borate to form the boronic acid .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale lithiation and borylation reactions under controlled conditions to ensure high yield and purity. The reaction is typically carried out in an inert atmosphere to prevent oxidation and other side reactions .
Chemical Reactions Analysis
Types of Reactions
2,5-Difluoro-4-benzyloxyphenylboronic acid primarily undergoes Suzuki-Miyaura cross-coupling reactions. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), aryl or vinyl halides.
Major Products
The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Mechanism of Action
The mechanism of action of 2,5-Difluoro-4-benzyloxyphenylboronic acid in Suzuki-Miyaura cross-coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
2,5-Difluoro-4-benzyloxyphenylboronic acid can be compared with other boronic acids such as:
Phenylboronic acid: Lacks the fluorine and benzyloxy substituents, making it less reactive in certain cross-coupling reactions.
2,4-Difluorophenylboronic acid: Similar structure but lacks the benzyloxy group, which can affect its reactivity and selectivity in reactions.
The unique combination of fluorine and benzyloxy substituents in this compound enhances its reactivity and selectivity in Suzuki-Miyaura cross-coupling reactions, making it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
(2,5-difluoro-4-phenylmethoxyphenyl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BF2O3/c15-11-7-13(12(16)6-10(11)14(17)18)19-8-9-4-2-1-3-5-9/h1-7,17-18H,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLUICRYLUTUUEO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1F)OCC2=CC=CC=C2)F)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BF2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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